7-Isocyanatobicyclo[4.1.0]heptane
Description
7-Isocyanatobicyclo[4.1.0]heptane is a bicyclic compound featuring a strained norbornane-like framework with an isocyanate (-NCO) functional group. While specific data on this compound are absent in the provided evidence, its structural analogs (e.g., oxa-, aza-, and halogen-substituted derivatives) offer insights into how substituents influence reactivity, physical properties, and applications. Isocyanates are typically reactive, participating in polymerization or crosslinking reactions to form polyurethanes, adhesives, or coatings.
Properties
CAS No. |
61888-85-5 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
7-isocyanatobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H11NO/c10-5-9-8-6-3-1-2-4-7(6)8/h6-8H,1-4H2 |
InChI Key |
UYPJWBHOSUAPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isocyanatobicyclo[4.1.0]heptane typically involves the reaction of bicyclo[4.1.0]heptane derivatives with isocyanates. One common method is the reaction of 7-bromobicyclo[4.1.0]heptane with sodium cyanate under specific conditions to yield the desired isocyanate compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 7-Isocyanatobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.
Oxidation and Reduction: The bicyclic structure can be modified through oxidation and reduction reactions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Transition metal catalysts may be employed in cycloaddition reactions to enhance reaction rates and selectivity.
Oxidizing and Reducing Agents: Agents such as potassium permanganate (oxidizing) and lithium aluminum hydride (reducing) are used to modify the bicyclic structure.
Major Products:
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Cycloaddition Products: New bicyclic or polycyclic structures formed through cycloaddition reactions.
Oxidized and Reduced Derivatives: Various functionalized derivatives obtained through oxidation and reduction.
Scientific Research Applications
Chemistry: 7-Isocyanatobicyclo[4.1.0]heptane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine: For example, urea and carbamate derivatives may exhibit biological activity and can be explored as drug candidates .
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials. Its reactivity with nucleophiles makes it suitable for creating cross-linked polymer networks .
Mechanism of Action
The mechanism of action of 7-Isocyanatobicyclo[4.1.0]heptane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of ureas, carbamates, and other derivatives. These reactions often proceed through a nucleophilic addition-elimination mechanism, where the nucleophile attacks the carbon of the isocyanate group, followed by the elimination of a leaving group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physical Properties
Key bicyclo[4.1.0]heptane derivatives and their physical properties are summarized below:
Table 1: Physical Properties of Bicyclo[4.1.0]heptane Derivatives
*Estimated based on cycloheptane analogs.
Key Observations :
- 7-Oxabicyclo[4.1.0]heptane: The oxygen atom introduces polarity, resulting in higher boiling and melting points compared to non-polar bicyclic hydrocarbons. Its epoxide functionality enhances reactivity in ring-opening reactions .
- Halogenated Derivatives: The dichloro analog () is a stable liquid, likely used in specialty solvents or organochlorine synthesis.
7-Oxabicyclo[4.1.0]heptane (Epoxide)
- Reactivity : Undergoes nucleophilic ring-opening with amines, acids, or alcohols. Used in polymer crosslinking and as a precursor in organic synthesis .
- Applications : Associated with volatile organic compounds (VOCs) in agricultural studies, suggesting roles in flavor or aroma profiles .
7-Azabicyclo[4.1.0]heptane
- Reactivity : The nitrogen atom enables participation in alkylation or coordination chemistry. Derivatives like 7-tosyl-7-azabicyclo[4.1.0]heptane () are used in sulfonamide-based drug synthesis.
- Pharmacological Relevance : Dimethyl-substituted oxabicyclo analogs exhibit lower binding affinities to opioid receptors, indicating structure-activity dependencies .
Halogenated and Alkenyl Derivatives
- 7,7-Dichlorobicyclo[4.1.0]heptane : Stability from electron-withdrawing Cl groups may suit inert applications (e.g., solvents) .
- Alkenyl-Substituted Derivatives : Compounds like 2,5-diethenyl-7-oxabicyclo[4.1.0]heptane () could serve as dienes in Diels-Alder reactions or polymerization.
Hypothetical Reactivity of 7-Isocyanatobicyclo[4.1.0]heptane
The bicyclic framework may enhance thermal stability compared to linear isocyanates.
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